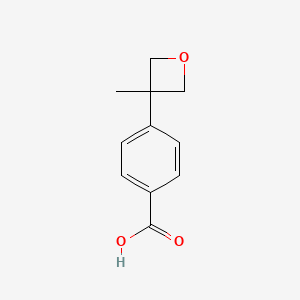

4-(3-Methyloxetan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyloxetan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(6-14-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUZXLDFYTYRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315567-78-2 | |

| Record name | 4-(3-METHYLOXETAN-3-YL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 4 3 Methyloxetan 3 Yl Benzoic Acid and Its Functional Analogues

Established Synthetic Pathways for Oxetane-Bearing Carboxylic Acid Structures

The synthesis of carboxylic acids containing an oxetane (B1205548) ring, such as 4-(3-Methyloxetan-3-yl)benzoic acid, often begins with precursors that can be elaborated into the final product. A common strategy involves the saponification of a corresponding ester, such as an ethyl or methyl ester, using an alkali hydroxide (B78521) followed by acidification to yield the carboxylic acid. nih.gov However, a critical consideration in the chemistry of oxetane-carboxylic acids is their potential instability; some have been observed to isomerize into lactones upon storage at room temperature or when heated. nih.govacs.org

The formation of the oxetane ring itself is a key step that can be achieved through several routes. Classic methods like the Williamson etherification, involving intramolecular cyclization of a diol derivative, are frequently employed. acs.org More advanced techniques include rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization, which allows for the creation of diversely functionalized oxetane derivatives. rsc.org The synthesis of oxetan-3-ones from readily available propargylic alcohols via gold catalysis also provides a versatile entry point to highly functionalized oxetane systems. nih.gov

Esterification Reactions and Coupling Agents in Derivative Synthesis

Once the oxetane-bearing carboxylic acid is obtained, it serves as a valuable building block for creating a variety of functional analogues, primarily through reactions at the carboxyl group. Esterification is a fundamental transformation for modifying the compound's properties. The Fischer esterification, a classic acid-catalyzed reaction between the carboxylic acid and an excess of an alcohol (e.g., methanol (B129727) or ethanol), is a straightforward method for producing simple alkyl esters. masterorganicchemistry.comlibretexts.org This equilibrium-driven process is often pushed towards the product by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.comtcu.edu

For the synthesis of more complex derivatives, such as amides, direct condensation of the carboxylic acid with an amine is often inefficient. In these cases, coupling agents are employed to activate the carboxylic acid. Carbodiimide-based reagents are particularly common. For instance, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) facilitates the formation of an active ester intermediate, which then readily reacts with an amine to form the corresponding amide with high purity after chromatographic separation. Dicyclohexylcarbodiimide (B1669883) (DCC) is another widely used coupling agent that functions via a similar mechanism. libretexts.org

Table 1: Common Coupling Agents for Carboxylic Acid Activation

| Coupling Agent | Abbreviation | Typical Co-reagent | Byproduct | Key Features |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | HOBt, DMAP | Water-soluble urea | Easy removal of byproduct during aqueous workup. |

| Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Dicyclohexylurea (DCU) | Insoluble byproduct (DCU) is removed by filtration. |

Hydroxyl Group Protection and Deprotection Strategies

In multi-step syntheses involving complex molecules, protecting reactive functional groups is a crucial strategy to prevent unwanted side reactions. libretexts.org The hydroxyl group, being reactive towards many reagents, often requires protection during the synthesis of oxetane-containing structures or their precursors. highfine.com The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.

Ethers are among the most common protecting groups for alcohols. highfine.com The benzyl (B1604629) (Bn) group, for example, is introduced using benzyl bromide or chloride under basic conditions and is prized for its stability across a wide range of conditions. It is typically removed under mild conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). acs.orghighfine.com For syntheses requiring even milder deprotection, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) are used. These are readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). highfine.com In some synthetic routes to oxetanes, protecting groups like methoxymethyl (MOM) ether have been shown to be compatible with acidic reaction conditions. nih.gov

Table 2: Selected Hydroxyl Protecting Groups and Deprotection Methods

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr) + Base | H₂, Pd/C (Hydrogenolysis) acs.org | Stable to most acids/bases, mild oxidants/reductants. |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl + Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) or acid. highfine.com | Stable to base, mild oxidation. Labile to strong acid. |

| Methoxymethyl ether | MOM | MOM-Cl + Base | Acidic conditions (e.g., HCl) highfine.com | Stable to base, nucleophiles, and hydrides. |

General Oxidative Methods for Benzoic Acid Formation Applicable to the Compound

The synthesis of this compound can also be envisioned by forming the benzoic acid moiety on a pre-existing benzene (B151609) ring that already bears the 4-(3-methyloxetan-3-yl) substituent. This approach relies on the oxidation of a suitable precursor, such as an alkyl or aldehyde group at the para-position.

Metal-Mediated Oxidation of Alkylbenzene Precursors

A robust and well-established method for preparing benzoic acids is the oxidation of an alkylbenzene precursor. numberanalytics.com This reaction is effective for alkylbenzenes that possess at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring). youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from dichromates and sulfuric acid), are used to vigorously oxidize the entire alkyl side chain to a carboxylic acid group, regardless of its length. youtube.com For instance, a precursor like 4-ethyl-1-(3-methyloxetan-3-yl)benzene could be converted to the target benzoic acid using these powerful metal-based oxidants. youtube.comyoutube.com Industrially, this transformation is often carried out catalytically using cobalt or manganese salts in the presence of oxygen at elevated temperatures and pressures. numberanalytics.com

Selenium-Catalyzed Oxidation of Aldehyde Intermediates

Should the synthetic route yield an aldehyde intermediate, such as 4-(3-methyloxetan-3-yl)benzaldehyde, a milder and more selective oxidation method can be employed. Selenium-catalyzed oxidation offers an efficient way to convert aldehydes to carboxylic acids. researchgate.net This "green" chemistry approach typically uses selenium(IV) oxide (SeO₂) or diphenyl diselenide as a catalyst in the presence of hydrogen peroxide as the terminal oxidant. tandfonline.comnih.gov The reactions are often performed under mild conditions and can even be conducted in aqueous media, providing an environmentally friendly alternative to heavy metal oxidants. nih.govcornell.edu The mechanism is believed to involve the formation of a perseleninic acid as the active oxidizing species. researchgate.net

Table 3: Comparison of Oxidative Methods for Benzoic Acid Synthesis

| Method | Precursor | Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Metal-Mediated Oxidation | Alkylbenzene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Vigorous, often heated | Powerful, well-established, works on various alkyl groups. youtube.com |

| Selenium-Catalyzed Oxidation | Aldehyde | SeO₂ or (PhSe)₂, H₂O₂ | Mild, often aqueous | High selectivity, environmentally benign. nih.govcornell.edu |

Solar-Driven Electrochemical Synthesis Approaches

Emerging sustainable technologies provide innovative routes to benzoic acid and its derivatives. Solar-driven electrochemical processes represent a frontier in green synthesis. The Solar Thermal Electrochemical Process (STEP) has been successfully used to synthesize benzoic acid from toluene, driven entirely by solar energy. rsc.orgjlu.edu.cn This method uses both solar thermal energy to enhance reaction kinetics and selectivity, and solar electrical energy to drive the electrolysis, thereby minimizing the carbon footprint. rsc.orgresearchgate.net Another promising strategy is the electrocarboxylation of an aryl halide, such as a bromo-substituted precursor, with carbon dioxide (CO₂). nih.gov This process can be powered by photovoltaics, effectively using solar energy to convert CO₂ into the valuable carboxyl group, offering a novel and sustainable pathway for the synthesis of complex carboxylic acids. nih.govresearchgate.net

Synthesis of Fluorinated and Sulfamoyl Derivatives of Oxetane-Substituted Benzoic Acids

The introduction of fluorine atoms or sulfamoyl groups into the structure of oxetane-substituted benzoic acids can significantly modulate their physicochemical and pharmacological properties. Researchers have developed various synthetic strategies to access these valuable derivatives.

The synthesis of fluorinated oxetane-substituted benzoic acids often involves the reaction of a fluorinated benzoic acid precursor with an appropriate oxetane derivative. For instance, 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid can be synthesized from 3-fluorobenzoic acid and an oxetane derivative in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction allows for the introduction of the oxetane moiety onto the fluorinated aromatic ring. The versatility of this approach is further highlighted by the use of building blocks like 4-Fluoro-3-methylbenzoic acid, which can be readily functionalized. ossila.com

In the realm of sulfamoyl derivatives, a common strategy involves the reaction of an amino-substituted benzoic acid with a sulfamoyl chloride or the coupling of a halosulfonyl benzoic acid with an amine. A notable example is the synthesis of sulfamoyl benzoic acid (SBA) analogues. nih.govnih.gov In one approach, compounds were prepared by reacting 2-sulfamoylbenzoic acid ethyl ester with various amines in the presence of potassium carbonate in DMF to yield the desired products in moderate yields. nih.gov This method has been instrumental in creating a library of SBA analogues for biological screening. nih.govnih.gov Patents have also described processes for preparing 3-amino-5-sulfamylbenzoic acids by reducing the corresponding 3-acylamino-5-sulfamyl-benzoic acids, where the sulfamoyl group is protected and subsequently deprotected.

Table 1: Examples of Synthesized Fluorinated and Sulfamoyl Derivatives

| Compound Name | Starting Materials | Key Reagents and Conditions | Reference |

| 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid | 3-Fluorobenzoic acid, Oxetane derivative | Potassium carbonate, DMF | |

| Sulfamoyl benzoic acid analogues | 2-Sulfamoylbenzoic acid ethyl ester, Various amines | Potassium carbonate, DMF | nih.gov |

| 3-Amino-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonyl-benzoic acid methyl ester | 3-Nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Raney nickel, H₂, DMF | google.com |

Synthetic Approaches to Oxetane-Carboxylic Acid Linkages in Related Structures

The construction of the linkage between an oxetane ring and a carboxylic acid is a critical step in the synthesis of compounds like this compound and its analogues. Various synthetic methodologies have been developed to achieve this, often tailored to the specific substitution pattern of the oxetane and the aromatic ring.

A direct and widely used method involves the nucleophilic substitution reaction between a hydroxy-substituted benzoic acid and an oxetane bearing a leaving group. For the parent compound, this compound, the synthesis can be achieved by reacting 3-methyl-4-hydroxybenzoic acid with an oxetane derivative. evitachem.com This reaction is typically carried out under basic conditions using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the deprotonation of the hydroxyl group, enabling its nucleophilic attack on the oxetane. evitachem.com

General strategies for forming the oxetane ring itself are also crucial and can be broadly categorized. beilstein-journals.orgacs.org These include intramolecular C–O bond-forming cyclizations, [2+2] cycloadditions between carbonyls and alkenes, and ring contractions of five-membered rings. beilstein-journals.org For instance, oxetane carboxylic esters, which are valuable precursors, have been synthesized via the ring contraction of γ-lactones containing a leaving group. beilstein-journals.org

Recent advancements have also focused on creating functionalized 3-substituted oxetanes. acs.org Carreira and co-workers developed a four-step synthesis of oxetan-3-one, a key intermediate for introducing the oxetane ring. acs.orgnih.gov This ketone can then undergo various transformations to introduce the desired substituents before or after coupling to the benzoic acid moiety. acs.org However, it is important to note that some oxetane-carboxylic acids can be unstable and may isomerize into lactones, especially when heated or stored for extended periods. nih.govacs.org This potential instability needs to be considered during their synthesis and handling. nih.govacs.org

Table 2: General Synthetic Strategies for Oxetane Ring Formation

| Strategy | Description | Reference |

| Intramolecular C–O Cyclization | Formation of the oxetane ring by cyclization of a 1,3-diol derivative. | acs.org |

| [2+2] Cycloaddition | Reaction between a carbonyl compound and an alkene to form the four-membered ring. | beilstein-journals.org |

| Ring Contraction | Conversion of a five-membered ring, such as a γ-lactone, into an oxetane. | beilstein-journals.org |

| From Propargylic Alcohols | Gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. | nih.gov |

Chemical Transformations and Reaction Pathways of 4 3 Methyloxetan 3 Yl Benzoic Acid

Reactivity of the Oxetane (B1205548) Ring System within the Benzoic Acid Framework

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov This inherent strain renders the oxetane susceptible to ring-opening reactions under various conditions, providing a powerful synthetic tool for the introduction of functionalized side chains. However, the stability of the oxetane ring is notably influenced by its substitution pattern. The presence of a 3,3-disubstituted pattern, as seen in 4-(3-methyloxetan-3-yl)benzoic acid, generally enhances its stability compared to other substitution patterns. nih.gov

Ring-opening reactions of oxetanes can be initiated by electrophiles, nucleophiles, or radical species. In the context of the benzoic acid framework, the electronic nature of the aromatic ring can influence the reactivity of the oxetane moiety. The carboxylic acid group, being an electron-withdrawing group, can modulate the reactivity of the oxetane ring towards certain reagents.

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack. This can lead to the formation of diol derivatives. However, the presence of the carboxylic acid group necessitates careful selection of reaction conditions to avoid undesired side reactions. Strong acidic conditions may lead to decomposition. chemrxiv.org The ring-opening is also sensitive to the presence of internal nucleophiles, which can facilitate the process. nih.gov

The table below summarizes representative conditions for the acid-catalyzed ring-opening of oxetanes, which can be extrapolated to this compound with appropriate consideration for the benzoic acid functionality.

| Reagent/Catalyst | Nucleophile | Solvent | Temperature | Product Type |

| H₂SO₄ | H₂O | Dioxane | Reflux | 1,3-Diol |

| HCl | Methanol (B129727) | Methanol | Room Temp | 3-Chloro-1-methoxypropane derivative |

| BF₃·OEt₂ | Thiophenol | CH₂Cl₂ | 0 °C to RT | 3-(Phenylthio)propan-1-ol derivative |

| TiCl₄ | Anisole | CH₂Cl₂ | -78 °C | Friedel-Crafts Alkylation Product |

This table presents generalized conditions for oxetane ring-opening reactions and serves as a predictive guide for the reactivity of this compound.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the synthesis of esters, amides, acid chlorides, and other derivatives. researchgate.net These transformations are generally well-established and can be performed while keeping the oxetane ring intact, provided that harsh acidic or high-temperature conditions are avoided. nih.govchemrxiv.org

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed. libretexts.org However, given the potential for acid-catalyzed oxetane ring-opening, milder methods are often preferred. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents. chemrxiv.orggoogle.com

Amide Formation: The synthesis of amides from the carboxylic acid typically involves activation of the carboxyl group followed by reaction with an amine. Direct condensation with an amine is generally inefficient. Common activating agents include thionyl chloride (to form the acid chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgresearchgate.net The use of carbodiimide (B86325) coupling agents is particularly advantageous as it proceeds under mild, neutral conditions, thus preserving the integrity of the oxetane ring. researchgate.net

The following table outlines common methods for the transformation of benzoic acids, which are applicable to this compound.

| Transformation | Reagents | Solvent | Conditions | Product |

| Esterification | CH₃OH, H₂SO₄ (cat.) | Methanol | Reflux | Methyl 4-(3-methyloxetan-3-yl)benzoate |

| Esterification | CH₃I, K₂CO₃ | DMF | Room Temp | Methyl 4-(3-methyloxetan-3-yl)benzoate |

| Amide Formation | SOCl₂; then RNH₂ | Toluene | Reflux; then RT | N-Alkyl-4-(3-methyloxetan-3-yl)benzamide |

| Amide Formation | RNH₂, EDC, HOBt | DMF | Room Temp | N-Alkyl-4-(3-methyloxetan-3-yl)benzamide |

| Acid Chloride Formation | SOCl₂ | Toluene | Reflux | 4-(3-Methyloxetan-3-yl)benzoyl chloride |

This table provides a summary of established synthetic routes for the derivatization of the carboxylic acid functional group.

Derivatization Strategies for Advanced Chemical Entities

The dual functionality of this compound provides a platform for the development of advanced chemical entities through sequential or orthogonal derivatization strategies. The oxetane ring can serve as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, a property increasingly utilized in medicinal chemistry. nih.govnih.gov

Derivatization strategies can be designed to first modify the carboxylic acid, for instance, by forming a stable amide bond, and then subsequently performing a ring-opening reaction on the oxetane. This approach allows for the introduction of diverse functionalities at both ends of the molecule.

Conversely, the oxetane ring can be opened first, unmasking a diol or other functionalized chain, which can then be further elaborated. The carboxylic acid can then be transformed in a subsequent step. The choice of strategy depends on the desired final structure and the compatibility of the reagents with the functional groups present in the intermediate molecules.

Recent advances in derivatization techniques, such as the use of specialized coupling agents and catalysts, offer precise control over these transformations. nih.govnih.gov For example, the development of novel derivatization agents allows for the sensitive analysis of related structures by mass spectrometry, a technique that could be applied to the products derived from this compound. nih.gov

The strategic combination of oxetane ring-opening and carboxylic acid transformations enables the synthesis of a vast chemical space with potential applications in materials science and drug discovery. The ability to fine-tune the physicochemical properties of the resulting molecules by careful selection of derivatization pathways underscores the synthetic utility of this compound as a versatile building block.

Spectroscopic and Analytical Methodologies for the Characterization of 4 3 Methyloxetan 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(3-Methyloxetan-3-yl)benzoic acid, specific proton signals corroborate the compound's structure. The protons on the aromatic ring typically appear as multiplets in the downfield region, a characteristic feature of benzoic acid derivatives. rsc.orgresearchgate.net The protons of the oxetane (B1205548) ring and the methyl group exhibit distinct chemical shifts and coupling patterns that are invaluable for confirming the connectivity of the oxetanyl moiety to the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons of the oxetane and methyl groups. chemicalbook.comscispace.com The chemical shifts of these carbon signals are highly sensitive to their local electronic environment, allowing for unambiguous assignment of each carbon atom within the molecular structure. Combining one-dimensional and two-dimensional NMR experiments, such as HMQC, HSQC, and HMBC, allows for the definitive assignment of all proton and carbon signals, confirming the structural integrity of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. sigmaaldrich.com For this compound, with a molecular formula of C₁₁H₁₂O₃, the expected molecular weight is approximately 192.21 g/mol . sigmaaldrich.comthoreauchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition of the molecule. govinfo.gov The fragmentation pattern observed in the mass spectrum can also offer structural insights, as the molecule breaks apart in a predictable manner, providing further evidence for the presence of the oxetane and benzoic acid moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.infolibretexts.orgspectroscopyonline.com A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orgspectroscopyonline.com Additionally, C-O stretching vibrations for the carboxylic acid and the oxetane ring would be expected in the 1210-1320 cm⁻¹ region. docbrown.infolibretexts.orgspectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mitegen.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure. researchgate.net It would also reveal details about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic techniques are indispensable for the purification of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Flash Column Chromatography: On a preparative scale, flash column chromatography is commonly employed for the purification of organic compounds. rsc.org In the synthesis of this compound, this technique would be used to isolate the desired product from the crude reaction mixture. The choice of solvent system (eluent) is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. This allows for the determination of the optimal reaction time and conditions.

Advanced Materials Science Applications of 4 3 Methyloxetan 3 Yl Benzoic Acid and Its Derivatives

Utilization in Liquid Crystalline Systems

Oxetane-based compounds are proving to be highly advantageous alternatives to traditional acrylate-based systems in the formulation of liquid crystals (LCs). Their distinct polymerization mechanism overcomes key limitations of acrylates, enabling the fabrication of robust and high-performance optical materials.

Design and Synthesis of Oxetane-Based Liquid Crystals

The design of oxetane-based liquid crystals involves incorporating the oxetane (B1205548) moiety into a mesogenic (liquid crystal-forming) structure. The synthesis often begins with a core molecule like benzoic acid, which provides the necessary rigidity. For instance, derivatives such as 4-(4-((3-methyloxetan-3-yl)methoxy)butoxy)benzoic acid have been synthesized for use in liquid crystal mixtures. utep.edu These molecules, known as reactive mesogens (RMs), possess both liquid crystalline properties and a polymerizable group (the oxetane ring). osti.gov

A key application is in the formation of chiral nematic (or cholesteric) liquid crystal (Ch-LC) phases, which exhibit structural color. dntb.gov.ua This is achieved by adding a chiral dopant, which can also be functionalized with oxetane groups, to a nematic oxetane LC mixture. osti.govresearchgate.net The chiral dopant induces a helical twist in the molecular arrangement, creating a periodic nanostructure that selectively reflects light of a specific wavelength, producing iridescent colors. dntb.gov.uaresearchgate.net The properties of the resulting liquid crystal network can be finely tuned by adjusting the composition of the RM mixture. researchgate.net

Key Advantages of Oxetane-Based Reactive Mesogens over Acrylates:

| Feature | Oxetane-Based Systems | Acrylate-Based Systems |

|---|---|---|

| Polymerization Mechanism | Cationic Ring-Opening | Free-Radical |

| Oxygen Sensitivity | Insensitive to oxygen; can be cured in air. researchgate.net | Inhibited by oxygen; requires an inert atmosphere. rsc.org |

| Polymerization Shrinkage | Lower shrinkage upon polymerization. osti.govresearchgate.net | Higher shrinkage, which can induce stress and defects. |

| Polymerization Rate | Faster polymerization than other cyclic ethers like epoxides. osti.gov | Fast polymerization. |

| Side Reactions | Do not suffer from the side reactions common to epoxides. osti.gov | Can undergo various side reactions. |

Fabrication of Photonic Films via Flexographic Printing

A significant breakthrough in the application of oxetane-based liquid crystals is their use in fabricating patterned photonic films on a large scale using flexographic printing. dntb.gov.uarsc.org Flexography is an industrially relevant, high-throughput printing technique that can transfer an "ink," in this case the oxetane LC mixture, onto flexible substrates. osti.govrsc.org

The process involves shear-aligning the liquid crystal mixture during the printing process, which results in excellent molecular alignment necessary for uniform optical properties. osti.govdntb.gov.ua Once printed, the LC film is solidified by photopolymerization, permanently locking the chiral nematic structure into a cross-linked polymer network. researchgate.net This method allows for the production of patterned reflective coatings with high resolution and brilliant structural color. dntb.gov.uarsc.org The resulting flexible, free-standing photonic foils have potential applications as decorative elements and in advanced security features like anti-counterfeit labels. researchgate.netrsc.org

Role in Air-Curable Photopolymerization Processes

A primary advantage of using 4-(3-methyloxetan-3-yl)benzoic acid derivatives in liquid crystal systems is their ability to be cured in air. utep.edu This property stems from the cationic ring-opening polymerization mechanism of the oxetane group. researchgate.net

Unlike acrylate-based systems that polymerize via a free-radical mechanism, the cationic polymerization of oxetanes is not inhibited by atmospheric oxygen. osti.govrsc.org This eliminates the need for complex and costly inert-atmosphere processing (e.g., nitrogen or argon gas), which is a major barrier to the large-scale industrial adoption of acrylate-based photopolymers. dntb.gov.ua The ability to cure in air simplifies the manufacturing process, reduces costs, and is particularly beneficial for applications like coatings and additive manufacturing where thin layers need to be polymerized rapidly. utep.eduresearchgate.net This makes oxetane-based systems highly promising for the scalable production of advanced photonic materials. rsc.org

Integration into Perovskite Solar Cell Architectures

While direct use of this compound in perovskite solar cells (PSCs) is an emerging area of research, the known chemistry of oxetanes presents a compelling case for their potential to address critical challenges in PSC technology, particularly in enhancing the stability and efficiency of charge transport layers.

Development of Oxetane-Modified Fullerene Electron Transport Layers

In many high-performance PSCs, the electron transport layer (ETL) is made from fullerene derivatives, such as utep.eduutep.edu-phenyl-C61-butyric acid methyl ester (PC61BM) . rsc.orgmdpi.com The ETL's role is to efficiently extract electrons from the perovskite light-absorbing layer and transport them to the electrode. mdpi.com Research has shown that chemically modifying fullerene derivatives can significantly improve device performance by passivating defects at the perovskite-ETL interface and enhancing electron extraction. rsc.orgnih.gov

Functionalizing fullerenes with molecules containing moieties like pyridine (B92270) has been shown to improve the interaction with the perovskite layer. nih.gov Theoretically, a compound like this compound could be used to create novel fullerene derivatives. The oxetane group offers a reactive handle for polymerization, which could be exploited to create a robust, cross-linked ETL. Such an oxetane-modified fullerene could be designed to improve adhesion and electronic coupling at the critical perovskite interface.

Cross-Linking Mechanisms and Their Impact on Photovoltaic Device Performance

A major challenge in perovskite solar cells is their long-term stability. The various layers in the device stack can degrade over time, and the perovskite material itself is sensitive to moisture and heat. rsc.org One effective strategy to improve device stability is to use cross-linking to create more robust charge transport layers. dntb.gov.uarsc.org Cross-linking can enhance the mechanical toughness and solvent resistance of the layers, preventing delamination and degradation. osti.gov

The integration of polymerizable groups, like oxetanes, into the ETL provides a pathway for in-situ cross-linking. The polymerization of oxetanes proceeds via a cationic ring-opening mechanism, which can be triggered by light or heat. researchgate.net If an oxetane-functionalized fullerene were incorporated into the ETL, this polymerization could be initiated after the layer is deposited, forming a highly stable, interconnected network. This process could "lock" the ETL structure in place, improving its integrity and its contact with the adjacent perovskite and electrode layers. rsc.org This strategy of in-situ polymerization has been shown to be superior to simply adding pre-formed polymers, as it avoids issues with solubility and allows for better integration into the device architecture. researchgate.net This enhanced stability is critical for preventing device failure and moving PSCs toward commercial viability. rsc.org

Computational and Theoretical Investigations of 4 3 Methyloxetan 3 Yl Benzoic Acid

Molecular Conformation and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 4-(3-Methyloxetan-3-yl)benzoic acid is therefore essential to understand its behavior. This analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Computational methods, particularly Density Functional Theory (DFT), are employed to perform these analyses. By systematically rotating the rotatable bonds—specifically the C-C bond connecting the phenyl ring to the oxetane (B1205548) ring and the C-C bond of the carboxylic acid group—a detailed conformational landscape can be generated. The results typically reveal several low-energy conformers.

The key dihedral angles that define the conformation of this compound are:

τ1 (O=C-C-C): Defines the orientation of the carboxylic acid group relative to the phenyl ring.

τ2 (C-C-C-O): Defines the orientation of the oxetane ring relative to the phenyl ring.

The analysis would likely indicate that the most stable conformer has a nearly planar arrangement between the carboxylic acid group and the phenyl ring, maximizing π-conjugation. The oxetane ring's orientation would be influenced by steric hindrance from the methyl group and the ortho-hydrogens of the phenyl ring.

Table 1: Calculated Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (O=C-C-C) (°) | Dihedral Angle τ2 (C-C-C-O) (°) |

| 1 (Global Minimum) | 0.00 | 5.2 | 85.1 |

| 2 | 1.35 | 175.8 | 84.9 |

| 3 | 2.89 | 6.1 | -95.3 |

This table presents hypothetical data representative of a typical conformational analysis.

Electronic Structure Calculations and Reactivity Predictions

Understanding the electronic structure of this compound is fundamental to predicting its chemical reactivity. researchgate.net DFT calculations are instrumental in elucidating various electronic properties. researchgate.net

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the oxetane ring, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group, marking it as a site for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.5 eV |

This table presents hypothetical data representative of typical electronic structure calculations.

Intermolecular Interactions and Self-Assembly Simulations

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and solubility. Computational simulations can predict these intermolecular interactions and how they lead to self-assembly.

The primary intermolecular interaction for this molecule is hydrogen bonding . The carboxylic acid group is a classic hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This leads to the formation of strong hydrogen-bonded dimers, a common motif for carboxylic acids.

Molecular Dynamics (MD) simulations can be used to model the self-assembly process in different solvents, providing insights into how the solvent environment influences the aggregation behavior of the molecule.

Table 3: Predicted Intermolecular Interaction Energies for this compound Dimers

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

| O-H···O (Carboxylic Dimer) | 1.85 | -12.5 |

| C-H···O (Phenyl-Oxetane) | 2.50 | -2.1 |

| π-π Stacking (Phenyl-Phenyl) | 3.50 | -3.8 |

This table presents hypothetical data representative of typical intermolecular interaction calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. For instance, the esterification of the carboxylic acid group is a common reaction. youtube.com

By calculating the potential energy surface for a proposed reaction pathway, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.

For example, a study of the reaction of this compound with a radical species, such as the hydroxyl radical (•OH), could be performed to understand its atmospheric degradation. nih.gov The calculations would map out the pathways for hydrogen abstraction from the methyl group, the oxetane ring, or addition to the aromatic ring. nih.gov The calculated activation barriers would reveal the most likely degradation pathway.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| Esterification with Methanol (B129727) | Protonated Carbonyl Intermediate | 15.7 |

| H-abstraction by •OH (from methyl) | C-H···OH bond formation | 8.2 |

| •OH addition to Phenyl Ring (ortho) | Formation of cyclohexadienyl radical | 5.5 |

This table presents hypothetical data representative of typical reaction mechanism studies.

Green Chemistry Principles in the Synthesis of 4 3 Methyloxetan 3 Yl Benzoic Acid

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The traditional Williamson ether synthesis, while robust, often exhibits less than perfect atom economy. The reaction generates a salt byproduct, which constitutes waste. For instance, the reaction of the sodium salt of methyl 4-hydroxybenzoate (B8730719) with 3-chloro-3-methyloxetane would produce sodium chloride as a stoichiometric byproduct.

Table 1: Theoretical Atom Economy for Williamson Ether Synthesis of a Key Intermediate

| Reactant 1 (Formula) | Reactant 2 (Formula) | Product (Formula) | Byproduct (Formula) | Molecular Weight of Reactants | Molecular Weight of Product | Atom Economy (%) |

| Sodium 4-hydroxybenzoate (C₇H₅NaO₃) | 3-chloro-3-methyloxetane (C₅H₉ClO) | 4-(3-Methyloxetan-3-yl)benzoic acid sodium salt (C₁₁H₁₁NaO₃) | Sodium Chloride (NaCl) | 160.1 g/mol + 120.58 g/mol = 280.68 g/mol | 214.19 g/mol | 76.3% |

In contrast, a Brønsted acid-catalyzed condensation of 4-hydroxybenzoic acid with 3-methyl-3-oxetanol presents a more atom-economical alternative. rsc.orgrsc.org In this approach, the only byproduct is water, leading to a significantly higher theoretical atom economy. This method avoids the use of halide alkylating agents and produces a much less impactful byproduct. rsc.org

Reaction efficiency is also a critical factor, encompassing not just the theoretical atom economy but also the chemical yield, reaction time, and energy consumption. High-yield reactions that proceed under mild conditions (lower temperature and pressure) are hallmarks of an efficient and greener process.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. Traditional syntheses of aryl ethers, including the Williamson ether synthesis, frequently employ polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile. evitachem.com While effective in dissolving reactants and facilitating the reaction, these solvents are associated with environmental and health concerns.

Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, several greener alternatives could be considered.

Table 2: Comparison of Solvents for Aryl Ether Synthesis

| Solvent | Classification | Green Chemistry Considerations | Potential Application |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, toxic, difficult to recycle. | Commonly used but undesirable from a green perspective. evitachem.com |

| Acetone | Polar Aprotic | Lower toxicity, lower boiling point, easier to recycle. | A potential replacement for more hazardous polar aprotic solvents. |

| Ethanol | Polar Protic | Renewable resource, low toxicity, biodegradable. | Can be used in some nucleophilic substitution reactions. |

| Water | Polar Protic | Non-toxic, non-flammable, inexpensive, environmentally benign. | Ideal green solvent, especially when combined with phase-transfer catalysis. jetir.org |

| No Solvent (Neat) | - | Eliminates solvent waste, can lead to higher reaction rates. | Feasible for some reactions, particularly with liquid reactants at elevated temperatures. researchgate.net |

The use of water as a solvent is particularly attractive from a green chemistry standpoint. researchgate.net For reactions involving reactants with low water solubility, phase-transfer catalysis can be employed to facilitate the reaction between the aqueous and organic phases. jetir.org This technique can eliminate the need for organic solvents, thereby reducing waste and environmental impact. jetir.org

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient reactions, reduce energy consumption, and allow for the use of more sustainable feedstocks. In the synthesis of this compound, catalytic methods can offer significant advantages over stoichiometric approaches.

Phase-Transfer Catalysis (PTC): For a Williamson ether synthesis conducted in a biphasic system (e.g., water and an organic solvent, or even just water), a phase-transfer catalyst can be instrumental. Catalysts like quaternary ammonium (B1175870) salts or crown ethers facilitate the transfer of the anionic nucleophile (the phenoxide of 4-hydroxybenzoic acid) from the aqueous phase to the organic phase where the electrophile resides. jetir.org This approach allows for milder reaction conditions and can eliminate the need for anhydrous, polar aprotic solvents.

Brønsted and Lewis Acid Catalysis: As mentioned, Brønsted acids can catalyze the condensation of 4-hydroxybenzoic acid with 3-methyl-3-oxetanol. rsc.orgrsc.org This method is highly efficient and atom-economical. Lewis acids have also been shown to be effective in similar etherification reactions. rsc.org The use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, is another promising avenue for greening the process.

Copper-Catalyzed Cross-Coupling: For the synthesis of aryl ethers, modern organic chemistry offers powerful copper-catalyzed cross-coupling reactions (Ullmann-type reactions). organic-chemistry.org These reactions can couple aryl halides with alcohols under relatively mild conditions, often with high yields and good functional group tolerance. While this would represent a different synthetic strategy, it highlights the potential of catalytic methods to create the desired C-O bond with high efficiency.

Table 3: Catalytic Approaches for Aryl Ether Synthesis

| Catalytic Approach | Description | Green Advantages |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases. | Enables use of water as a solvent, reduces need for hazardous organic solvents, often milder conditions. jetir.org |

| Brønsted Acid Catalysis | Uses a proton donor to activate a substrate. | High atom economy (water as the only byproduct), avoids strong bases and alkyl halides. rsc.orgrsc.org |

| Solid Acid Catalysis | Uses a heterogeneous acid catalyst. | Easy separation and recycling of the catalyst, reducing waste. |

| Copper-Catalyzed Coupling | Forms C-O bonds between aryl halides and alcohols. | High efficiency, broad substrate scope, often milder conditions than traditional methods. organic-chemistry.org |

Waste Minimization and By-product Management

A key goal of green chemistry is to minimize waste at every stage of a chemical process. In the synthesis of this compound, waste can be generated from several sources, including solvents, unreacted starting materials, byproducts, and reagents used in workup and purification.

Strategies for Waste Minimization:

Process Intensification: Designing reactions that go to high conversion and yield reduces the amount of unreacted starting materials that need to be separated and managed.

Solvent Recycling: When the use of organic solvents is unavoidable, choosing solvents that are easily recyclable (e.g., those with lower boiling points and stability) is preferred.

Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their easy removal from the reaction mixture and subsequent reuse, which is both economically and environmentally beneficial.

Minimizing Derivatization: Protecting groups are often used in organic synthesis, but they add steps to the process and generate waste. Synthetic routes that avoid the need for protecting groups are inherently greener. For example, a direct selective etherification of 4-hydroxybenzoic acid would be preferable to a route that requires protection of the carboxylic acid group.

Byproduct Valorization: In an ideal scenario, any byproducts generated would have value and could be used in other processes. While the salt byproduct from a Williamson synthesis has low value, the water generated in an acid-catalyzed condensation is a benign byproduct that does not require special disposal.

By carefully selecting the synthetic route and reaction conditions, the environmental footprint of producing this compound can be significantly reduced, aligning the manufacturing process with the principles of sustainability and green chemistry.

Future Research Trajectories and Potential Innovations

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research into the synthesis of 4-(3-Methyloxetan-3-yl)benzoic acid is likely to focus on the development of more efficient, selective, and sustainable methods. While general synthetic strategies for similar molecules exist, optimizing these for industrial-scale production and minimizing byproducts will be a key area of investigation.

One promising avenue is the refinement of nucleophilic substitution reactions. A common approach for analogous compounds involves the reaction of a hydroxyl-substituted benzoic acid with an appropriate oxetane (B1205548) derivative in the presence of a base. evitachem.com Future work could explore a variety of catalytic systems to enhance the efficiency of this transformation. This includes the investigation of phase-transfer catalysts or novel base systems to improve reaction rates and yields.

Furthermore, the development of one-pot syntheses will be a significant goal. For instance, methods that combine the formation of the oxetane ring and its attachment to the benzoic acid moiety in a single synthetic operation would be highly desirable for improving process efficiency. The use of tartaric acid as a catalyst in aqueous media for the synthesis of related heterocyclic compounds suggests a potential for developing greener, more environmentally friendly synthetic protocols.

Development of New Material Applications Beyond Current Scope

The distinct combination of a rigid aromatic ring and a polar, hydrogen-bond-accepting oxetane group in this compound makes it an attractive building block for novel materials.

A significant area of future research will be its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . Benzoic acid derivatives are widely used for this purpose, and the introduction of the oxetane group could lead to MOFs with unique pore structures and functionalities. nih.govnih.gov These new MOFs could be investigated for applications in gas storage and separation, catalysis, and as carriers for drug delivery. nih.govnih.gov For example, a zinc-based MOF using a benzoic acid ligand has shown potential as a low-toxicity drug carrier. nih.gov

The exploration of this compound in the development of new liquid crystals is another promising direction. The derivatives of benzoic acid are known to form liquid crystalline phases, and the specific geometry and polarity of the 3-methyloxetane (B1582186) group could lead to materials with novel mesomorphic and optical properties. nih.gov

In the realm of pharmaceuticals , the structural motifs present in this compound are of considerable interest. For instance, a derivative of curcumin (B1669340) containing a 4-hydroxy-3-methoxybenzoic acid methyl ester has been investigated for its potential in cancer management by targeting cell survival signaling pathways. This highlights the potential for derivatives of this compound to be explored as novel therapeutic agents.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT) , will be an indispensable tool in guiding the future development of materials based on this compound. DFT calculations can provide deep insights into the molecule's electronic structure and how it influences its chemical and physical properties. bohrium.comresearchgate.net

Future computational studies will likely focus on:

Predicting Reactivity and Stability: By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity and kinetic stability. researchgate.net This information is crucial for designing new synthetic reactions and understanding potential degradation pathways.

Simulating Material Properties: DFT can be used to model the properties of materials incorporating this compound. For example, simulations can predict the band gap of resulting materials, which is important for optical and electronic applications. nih.gov Additionally, modeling can help in understanding the intermolecular interactions that govern the formation of liquid crystal phases or the structure of MOFs. bohrium.com

Investigating Non-Linear Optical (NLO) Properties: The combination of an electron-donating group (the oxetane) and an electron-withdrawing group (the carboxylic acid) attached to an aromatic system suggests that derivatives of this compound could exhibit NLO properties. DFT calculations of polarizability and hyperpolarizability can be used to screen for candidate molecules with significant NLO activity. researchgate.net

The following table outlines key parameters that can be investigated through DFT calculations and their relevance:

| Computational Parameter | Relevance |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Dipole Moment and Polarizability | Indicates potential for non-linear optical properties. |

| Vibrational Frequencies | Aids in the interpretation of experimental spectroscopic data (IR and Raman). |

Integration with Emerging Technologies in Organic and Materials Chemistry

The advancement of research on this compound will be significantly accelerated by its integration with emerging technologies in chemistry.

High-Throughput Screening (HTS) , both computational and experimental, will be a key technology for rapidly exploring the potential of this compound and its derivatives. For example, virtual screening of libraries of compounds based on the this compound scaffold can identify potential drug candidates or materials with desired properties. This can be followed by automated experimental screening to validate the computational predictions.

The adoption of flow chemistry for the synthesis of this compound and its derivatives offers several advantages over traditional batch processing. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This technology is particularly well-suited for the optimization of reaction conditions and for scaling up the production of promising compounds.

The integration of artificial intelligence (AI) and machine learning will also play a crucial role. AI algorithms can be trained on existing data to predict the properties of new derivatives, suggest novel synthetic routes, and optimize experimental parameters. This data-driven approach has the potential to significantly accelerate the discovery and development of new materials and applications based on this compound.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methyloxetan-3-yl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of benzoic acid derivatives often involves coupling reactions, protective group strategies, and acid-mediated cyclization. For example, analogous compounds like triazine-linked benzoic acids are synthesized via nucleophilic aromatic substitution under mild conditions (45–50°C, 1–2 hours) . Key steps include:

- Protection/Deprotection: Use tert-butyl esters to protect carboxylic acid groups during synthesis, followed by acidic cleavage (e.g., HCl in dioxane) .

- Reagent Selection: Meta-chloroperoxybenzoic acid (mCPBA) is effective for oxidizing intermediates in multi-step syntheses .

- Purification: Column chromatography (hexane/EtOH) or recrystallization ensures purity. Reaction yields (>90%) are highly dependent on temperature control and stoichiometric precision .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | mCPBA in DCM, 2 h, RT | 96% | |

| Deprotection | 5N KOH in MeOH, 1 h, RT | Quant. |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR (DMSO-d6, 200–400 MHz) to confirm substitution patterns and integration ratios. For example, methoxy groups resonate at δ 3.76–3.86 ppm .

- Melting Point (m.p.): Compare experimental m.p. (e.g., 180–220°C for similar derivatives) with literature values to assess purity .

- Chromatography: Thin-layer chromatography (TLC) with hexane/EtOH (1:1) can monitor reaction progress (Rf ~0.59–0.62) .

- Spectroscopic Data: Cross-reference with NIST databases for IR or mass spectra of structurally related benzoic acids .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for the physicochemical properties of this compound?

Methodological Answer: Discrepancies often arise in solubility, logP, or vapor pressure predictions. A systematic approach includes:

- Experimental Validation: Measure water solubility via shake-flask methods and compare with predicted values (e.g., ACD/Labs or EPI Suite). Note that solubility data gaps are common for novel derivatives .

- QSAR Modeling: Use quantitative structure-activity relationship models calibrated with NIST data for benzoic acids (e.g., C8H8O3 derivatives) to refine predictions .

- Cross-Compound Analysis: Compare with analogs like 4-hydroxy-3-methylbenzoic acid (logP ~1.5–2.0) to identify trends in hydrophobicity .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer:

- Stress Testing: Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., carbon oxides or demethylated byproducts) .

- Incompatibility Screening: Test reactivity with strong oxidizers (e.g., peroxides) to identify hazardous interactions .

- Long-Term Stability: Store samples in sealed, amber vials under inert gas (N2) at –20°C, with periodic NMR analysis to detect structural changes .

Q. What advanced applications does this compound have in materials science or medicinal chemistry?

Methodological Answer:

- Polymer Synthesis: The oxetane moiety may act as a crosslinking agent in epoxy resins. Investigate copolymerization with diols using FTIR to track ring-opening reactions .

- Drug Design: The benzoic acid core is a common pharmacophore. Screen for kinase inhibition using fluorescence polarization assays, leveraging structural insights from cyclohexylamino derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Solvent Effects: Re-run NMR in standardized solvents (DMSO-d6 or CDCl3) to eliminate solvent-induced shift variations .

- Dynamic Effects: Variable-temperature NMR can resolve conformational equilibria, such as rotameric states in oxetane rings .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural validation, as seen in triazine-linked benzoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.